1-(Iodomethyl)naphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Iodomethyl)naphthalene involves the introduction of an iodomethyl group onto the naphthalene ring. Various methods can be employed for this purpose, including halogenation reactions. For instance, benzyl iodide, 1-(iodomethyl)-naphthalene, and 4-methoxybenzyl iodide have been successfully transformed into aldehydes and ketones using oxidative approaches, yielding excellent product yields . These synthetic methods are crucial for obtaining the desired compound efficiently.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitutions, radical reactions, and oxidative transformations. Researchers have explored different oxidative approaches to synthesize aldehydes and ketones from the iodomethyl group in benzylic iodides and allylic iodides . These reactions play a crucial role in the compound’s versatility and applicability.
Physical and Chemical Properties Analysis
Scientific Research Applications
Environmental Restoration and Green Chemistry
1-(Iodomethyl)naphthalene and its derivatives, such as 1-naphthol, have significant applications in environmental restoration and green chemistry. Research by Canada et al. (2002) explored the enhanced synthesis of 1-naphthol through the directed evolution of toluene ortho-monooxygenase. This enzyme variant, expressed in E. coli, showed increased activity for both chlorinated ethenes and naphthalene oxidation, indicating its potential for environmental remediation and chemical manufacturing processes (Canada et al., 2002).
Supramolecular Chemistry and Sensor Applications
Naphthalene derivatives, including those related to this compound, have been extensively studied for their applications in supramolecular chemistry and as sensors. Kobaisi et al. (2016) highlighted the use of naphthalene diimides in the construction of molecular switching devices, ion-channels, and gelators for sensing aromatic systems (Kobaisi et al., 2016).
Photophysical Properties and Molecular Device Manufacture
Andric et al. (2004) studied the single electron reduction processes of naphthalene diimides, showing how these changes in spectroscopic output upon electronic input can be harnessed in molecular device manufacture. This research points towards the potential of naphthalene derivatives in 'bottom-up' approaches to device fabrication (Andric et al., 2004).
Organic Synthesis and Chemical Reactions
The chemistry of naphthalene derivatives is integral to various organic synthesis processes. Barluenga et al. (2003) demonstrated the use of iodonium ions and o-alkynyl-substituted carbonyl compounds in reactions to produce 1-iodonaphthalene derivatives, showcasing the versatility of these compounds in organic synthesis (Barluenga et al., 2003).
Environmental and Health Monitoring
The monitoring of naphthalene derivatives in environmental and health contexts is another significant application. Chen et al. (2020) developed a competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for detecting 1-naphthol in urine samples, demonstrating the importance of naphthalene derivatives in environmental and health safety monitoring (Chen et al., 2020).
Properties
IUPAC Name |
1-(iodomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNMQAQDHEQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376698 | |
Record name | 1-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24471-54-3 | |
Record name | 1-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.